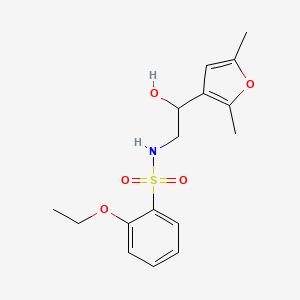![molecular formula C16H12N4OS3 B2502920 N-((4-méthyl-2-(thiophène-2-yl)thiazol-5-yl)méthyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396573-81-1](/img/structure/B2502920.png)
N-((4-méthyl-2-(thiophène-2-yl)thiazol-5-yl)méthyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
The compound N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as thiophene, thiazole, and thiadiazole. These structures are known to impart significant pharmacological properties to molecules, including anticancer, antifungal, and fluorescence characteristics .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of Schiff's bases containing thiadiazole scaffolds and benzamide groups, which are coupled through appropriate pharmacophores. A solvent-free synthesis under microwave irradiation has been reported for similar compounds, which suggests a potential method for synthesizing the compound . The structures of such synthesized compounds are usually confirmed by spectroscopic methods like IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of related benzamide derivatives has been characterized by crystallography, revealing details such as the presence of disorder in the fused six-membered rings and different modes of supramolecular aggregation. These structures often exhibit non-covalent interactions like π-π stacking and hydrogen bonding, which could also be relevant for the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their biological activity. For instance, N-(1,3,4-thiadiazolyl) thiazole carboxamides have been synthesized via reactions involving amino-thiadiazoles and carboxychlorides in the presence of a base. The presence of electron-withdrawing or electron-donating groups on the rings can influence the yield and reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include photophysical properties such as fluorescence, which is influenced by the substituents on the benzamide and thiadiazole rings. These properties are often evaluated in different solvents and in the solid state, indicating that the compound may also exhibit interesting photophysical behavior. Additionally, the gelation behavior of benzamide derivatives in various solvents has been studied, which could be relevant for understanding the physical properties of the compound .
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés du thiazole ont été trouvés pour présenter une activité antimicrobienne. Par exemple, la sulfathiazole, un sulfamide à action courte, est utilisée comme antimicrobien . L'effet antimicrobien pourrait être dû à divers groupes substituants attachés au cycle thiazole .
Activité antirétrovirale
Les dérivés du thiazole sont également utilisés dans les médicaments antirétroviraux. Le ritonavir, un médicament contre le VIH/SIDA, contient une partie thiazole .
Activité antifongique
L'abafungine est un exemple de médicament antifongique qui contient un cycle thiazole .
Activité anticancéreuse
Les dérivés du thiazole ont été trouvés pour présenter une activité anticancéreuse. La tiazofurine est un exemple de médicament anticancéreux qui contient un cycle thiazole .
Activité anti-Alzheimer
Les dérivés du thiazole ont montré un potentiel dans le traitement de la maladie d'Alzheimer .
Activité antihypertensive
Les dérivés du thiazole ont également été trouvés pour présenter une activité antihypertensive .
Activité antioxydante
Les dérivés du thiazole ont été trouvés pour agir comme des antioxydants .
Activité hépatoprotectrice
Les dérivés du thiazole ont montré des activités hépatoprotectrices .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets due to their diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit certain enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been found to affect pathways related to inflammation, pain perception, microbial growth, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Analyse Biochimique
Biochemical Properties
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to exhibit antioxidant, antimicrobial, and antitumor activities . It interacts with enzymes such as thioredoxin reductase and glutathione S-transferase, which are involved in cellular redox regulation and detoxification processes . These interactions are primarily mediated through the compound’s thiazole and thiophene rings, which facilitate binding to the active sites of these enzymes.
Cellular Effects
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules such as NF-κB and MAPK, leading to altered gene expression profiles and changes in cellular responses to stress and inflammation . Additionally, it affects cellular metabolism by inhibiting glycolytic enzymes and promoting oxidative phosphorylation, thereby enhancing cellular energy production and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of action of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through its thiazole and thiophene rings . This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, the compound inhibits thioredoxin reductase by binding to its active site, thereby disrupting the enzyme’s redox activity . Additionally, it can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been studied over time to assess its stability, degradation, and long-term impact on cellular function . The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can induce sustained changes in cellular function, including enhanced antioxidant defenses and reduced inflammatory responses . These effects are likely due to the compound’s ability to modulate key signaling pathways and gene expression over time .
Dosage Effects in Animal Models
The effects of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects such as enhanced antioxidant activity and reduced inflammation . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to disrupt cellular redox balance and induce oxidative stress at high concentrations . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential toxicity .
Metabolic Pathways
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is involved in several metabolic pathways, including those related to cellular redox regulation and detoxification . The compound interacts with enzymes such as thioredoxin reductase and glutathione S-transferase, which play critical roles in maintaining cellular redox balance and detoxifying harmful compounds . These interactions can influence metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, it can bind to intracellular proteins, facilitating its distribution to various cellular compartments . This distribution is essential for the compound’s biological activity, as it allows it to reach its target sites and exert its effects .
Subcellular Localization
The subcellular localization of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is critical for its activity and function . The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes and signaling molecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of the compound in the mitochondria is particularly important for its role in modulating cellular redox balance and energy metabolism .
Propriétés
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS3/c1-9-14(23-16(18-9)13-3-2-6-22-13)8-17-15(21)10-4-5-11-12(7-10)20-24-19-11/h2-7H,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSLKLXWIFWVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

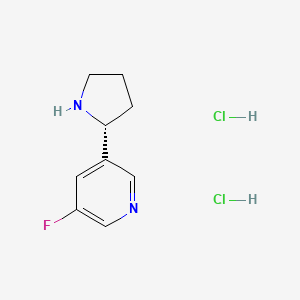
![N-(4-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2502838.png)
![7-(4-fluorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2502841.png)
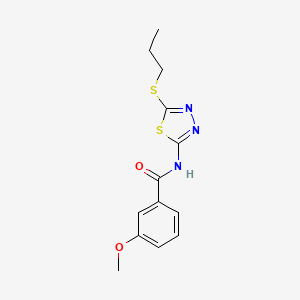
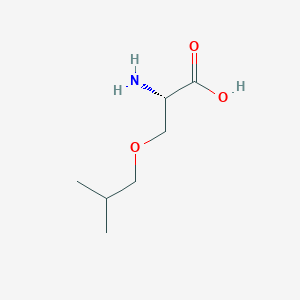

![Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2502850.png)
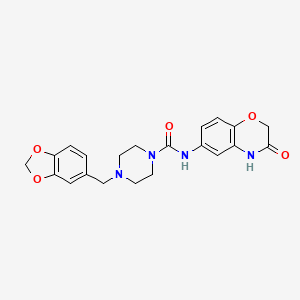
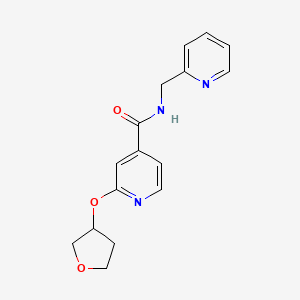

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2502855.png)
![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)
